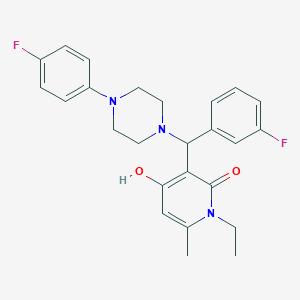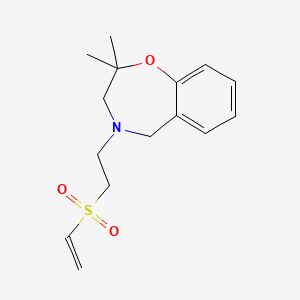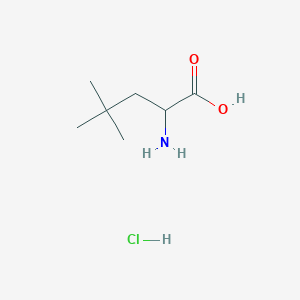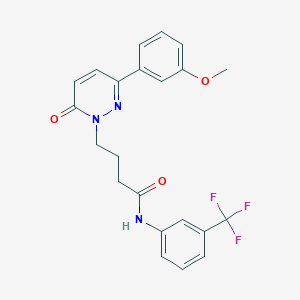
1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27F2N3O2 and its molecular weight is 439.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Tracers for Neuropsychiatric Disorders
A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, demonstrating their application as PET tracers for serotonin 5-HT(1A) receptors in neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, showed promising attributes as a reversible, selective, and high-affinity 5-HT1A receptor antagonist with high brain uptake, indicating its potential for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antimycobacterial and Cytotoxic Activities
Research by Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives, for their antimycobacterial and cytotoxic activities. The study identified compounds with complete inhibition of M. tuberculosis growth and non-cytotoxicity at a concentration of 100 μM, highlighting the therapeutic potential of these derivatives in treating tuberculosis with minimal cytotoxic effects (Sheu et al., 2003).
Synthesis and Antimicrobial Activities
The synthesis and characterization of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives by Rameshkumar et al. (2003) explored their potential as antimicrobial agents. The in vitro antibacterial and antifungal activities, along with in vivo antibacterial efficacy against Escherichia coli, were assessed, demonstrating significant antibacterial and weak antifungal activities. This study contributes to the understanding of the antimicrobial potential of quinoline derivatives (Rameshkumar et al., 2003).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) designed and synthesized a novel series of derivatives incorporating the 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine structure. These compounds were evaluated for their antidepressant and antianxiety activities in animal models. The study found that certain derivatives significantly reduced immobility times and exhibited notable antianxiety effects, suggesting their potential application in treating depression and anxiety-related disorders (Kumar et al., 2017).
Mecanismo De Acción
Target of Action
It is known that the compound has significant anti-fibrotic activity , suggesting that it may target proteins or pathways involved in fibrosis.
Mode of Action
It is known to exhibit anti-fibrotic activities , which suggests that it may interact with its targets to inhibit the processes leading to fibrosis.
Biochemical Pathways
The compound is known to affect the fibrosis pathway . Fibrosis is a process involving the excessive accumulation of extracellular matrix proteins, including collagen. The compound may inhibit the expression of collagen, thereby reducing fibrosis .
Result of Action
The compound has been found to exhibit significant anti-fibrotic activity . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .
Propiedades
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-5-4-6-20(27)16-18)29-13-11-28(12-14-29)21-9-7-19(26)8-10-21/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKKVSIPUKJZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2768647.png)
![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)


![3-(4-benzylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)
![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)
